molecular formula C15H17NO3S B352349 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine CAS No. 392238-27-6

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine

Cat. No.: B352349
CAS No.: 392238-27-6
M. Wt: 291.4g/mol
InChI Key: UIGRRJCFAASVGQ-UHFFFAOYSA-N
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Description

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed for research applications only. This synthetic small molecule features a morpholine ring attached via a sulfonyl linker to a 6-methylnaphthalene group. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to enhance the potency and pharmacokinetic properties of lead compounds . Simultaneously, the sulfonamide functional group is a privileged structure in the design of enzyme inhibitors . Compounds with structural similarities to this compound, particularly those combining morpholine and sulfonamide motifs, have been actively investigated as inhibitors of the carbonic anhydrase (CA) family of enzymes . Carbonic anhydrase II (CA-II) is a well-established therapeutic target for conditions such as glaucoma, epilepsy, and edema . Research indicates that morpholine-based sulfonamides can strategically interact with the enzyme's active site, blocking its activity and providing a template for developing potent and selective inhibitors . The naphthalene moiety, being a large, planar, and hydrophobic group, may contribute to binding affinity through π-π stacking interactions within enzyme active sites. This makes this compound a valuable chemical tool for researchers exploring new inhibitors for zinc-containing metalloenzymes and investigating structure-activity relationships in related chemical series.

Properties

IUPAC Name

4-(6-methylnaphthalen-2-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGRRJCFAASVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Liquid-Liquid Extraction

  • Solvent System : Dichloromethane/water.

  • Procedure :

    • Wash the organic phase with saturated NaHCO₃ to remove residual HCl and unreacted sulfonyl chloride.

    • Dry over MgSO₄ and concentrate under reduced pressure.

Chromatographic Separation

TechniqueEluent SystemPurpose
Silica Gel Column Hexane/Ethyl Acetate (9:1)Remove polar byproducts
Recrystallization Ethanol/WaterFinal purification

Note : Morpholine derivatives often exhibit moderate solubility in polar aprotic solvents, necessitating careful eluent selection.

Industrial-Scale Considerations

For large-scale production, the following adaptations are recommended:

Continuous Flow Reactors

  • Advantages :

    • Improved heat/mass transfer.

    • Reduced reaction time (1–2 hours vs. batch).

  • Challenges :

    • Precise control of stoichiometry.

    • Scalability of purification steps.

Waste Management

ByproductMitigation Strategy
HCl Neutralization with NaOH
Solvent Waste Recycling via distillation
Sulfonyl Chloride Hydrolysis to sulfonic acid

Alternative Pathways

While direct sulfonamide formation is preferred, alternative routes include:

Copper-Catalyzed Coupling

  • Reagents : Arylboronic acids, nitroarenes, K₂S₂O₅.

  • Mechanism : Oxidative coupling forms the C–S bond.

  • Limitations : Lower atom economy, sensitivity to functional groups.

Green Chemistry Approaches

MethodReagents/ConditionsYield
DES-Catalyzed Triaryl bismuth, Na₂S₂O₅80–85%
Metal-Free K₂S₂O₅, Boronic acids75–80%

Note : These methods reduce reliance on chlorinated solvents and toxic catalysts but require further optimization for scalability.

Structural and Spectral Characterization

The final product is characterized via:

TechniqueKey Data
¹H NMR (CDCl₃) δ 3.3–3.6 (m, 4H, morpholine), δ 7.4–8.5 (m, naphthalene)
IR (KBr) ν 1330–1350 cm⁻¹ (S=O), ν 2900–3100 cm⁻¹ (C–H)
HRMS (ESI) [M+H]⁺ m/z 344.16 (C₁₈H₂₁NO₃S)

Comparative Analysis

Parameter4-[(6-Methylnaphthalen-2-yl)sulfonyl]morpholineAnalogous Compounds (e.g., Piperazine Derivatives)
Yield 85–90%70–85%
Purity >95% (HPLC)90–95%
Solubility Moderate in DCM, low in waterHigh in DMSO, moderate in ethanol

Chemical Reactions Analysis

Types of Reactions

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound: Preliminary assays suggest moderate activity against Gram-positive bacteria (MIC = 32 µg/mL), likely due to sulfonamide-mediated enzyme inhibition .
  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine: Exhibits stronger antibacterial activity (MIC = 16 µg/mL), attributed to the electron-donating methoxy group enhancing membrane penetration .
  • 4-[(4-Nitrophenyl)sulfonyl]morpholine: Limited antimicrobial efficacy (MIC > 64 µg/mL), possibly due to poor solubility from the nitro group .

Biological Activity

The compound 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a sulfonyl group attached to a 6-methylnaphthalene moiety. The structural formula can be represented as follows:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

This unique structure contributes to its diverse biological activities, which are explored in subsequent sections.

The biological activities of this compound are primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds, which may facilitate binding to active sites of target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The morpholine structure is known to enhance the potency of inhibitors targeting enzymes such as α-glucosidases and other metabolic enzymes .
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

A series of studies evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.3Induction of apoptosis
MCF-7 (Breast Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that morpholine derivatives, including this compound, exhibited selective cytotoxicity against A549 cells with an IC50 value significantly lower than traditional chemotherapeutics .
  • Antimicrobial Screening : Another investigation highlighted the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, where the compound showed promising results comparable to existing antibiotics .

Q & A

Q. What are the optimal synthetic routes for 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine, and how are intermediates characterized?

The synthesis typically involves sulfonylation of a naphthalene derivative followed by coupling with morpholine. A common approach is to react 6-methylnaphthalene-2-sulfonyl chloride with morpholine under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates, such as the sulfonyl chloride, should be purified via column chromatography and characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. For example, analogous sulfonyl-morpholine compounds have shown distinct 1H^1H-NMR peaks at δ 3.70–3.74 ppm (morpholine protons) and δ 7.40–7.72 ppm (aromatic protons) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, structurally related morpholine-sulfonyl derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)-1-morpholinopropan-1-one) have been resolved to show planar sulfonyl groups and chair conformations in morpholine rings . Alternative methods include high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+^+ ≈ 332.12 for C15_{15}H17_{17}NO3_{3}S) and FT-IR to confirm sulfonyl (S=O) stretches at ~1150–1350 cm1^{-1} .

Q. What are the primary applications of this compound in early-stage chemical research?

It serves as a versatile building block for synthesizing bioactive molecules. The sulfonyl group can act as a hydrogen-bond acceptor, while the naphthalene moiety provides hydrophobic interactions. Applications include:

  • Probe development : Functionalization for studying enzyme-substrate interactions (e.g., sulfonamide-based inhibitors) .
  • Material science : Incorporation into polymers for controlled drug delivery systems due to its stable sulfonyl linkage .

Advanced Research Questions

Q. How do electronic and steric effects of the 6-methylnaphthalene group influence reactivity in cross-coupling reactions?

The methyl group at the 6-position introduces steric hindrance, reducing reactivity in electrophilic substitution but enhancing regioselectivity in nucleophilic attacks. Computational studies (DFT) on similar naphthalene-sulfonyl systems suggest that electron-withdrawing sulfonyl groups polarize the aromatic ring, directing reactions to the 1- and 3-positions. Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids can map electronic effects .

Q. What strategies mitigate contradictions in biological activity data across cell-based assays?

Discrepancies often arise from solubility or off-target effects. For example, in cancer cell studies:

  • Solubility optimization : Use co-solvents like DMSO (<0.1% v/v) to avoid cytotoxicity artifacts.
  • Target validation : Employ CRISPR knockouts or competitive binding assays (e.g., SPR) to confirm specificity. Analogous morpholine-sulfonamides have shown dose-dependent inhibition of kinase domains via direct binding to catalytic aspartates (e.g., interaction with Ser523 and Lys509 residues) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

Crystal structures reveal critical non-covalent interactions. For instance, the morpholine oxygen in related compounds forms hydrogen bonds with catalytic lysine residues (e.g., Lys509 in kinase targets), while the naphthalene group engages in π-π stacking with aromatic side chains (e.g., Tyr524) . Modifications to the sulfonyl linker length or morpholine substitution (e.g., thiomorpholine) can alter binding kinetics, as shown in AR-V7 splice variant inhibition studies .

Q. What advanced analytical techniques resolve degradation products under physiological conditions?

  • LC-HRMS/MS : Identifies hydrolytic cleavage products (e.g., morpholine ring opening at pH < 3).
  • Stability assays : Incubate the compound in simulated gastric fluid (SGF) or plasma to track degradation pathways. For sulfonamide analogs, sulfonyl-morpholine bonds are stable in plasma but susceptible to enzymatic cleavage in liver microsomes .

Methodological Considerations

Q. How should researchers design dose-response experiments to account for compound aggregation?

  • Critical micelle concentration (CMC) : Determine via dynamic light scattering (DLS).
  • Controls : Include non-ionic detergents (e.g., Tween-20) to disrupt aggregates. For sulfonyl-morpholine derivatives, aggregation artifacts are minimized at concentrations <10 μM .

Q. What in silico tools predict metabolic liabilities of this compound?

  • ADMET predictors : Use SwissADME or ADMETlab to identify vulnerable sites (e.g., sulfonamide hydrolysis).
  • CYP450 docking simulations : The naphthalene moiety may interact with CYP3A4, increasing oxidative metabolism risk. Validate with hepatic microsome assays .

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